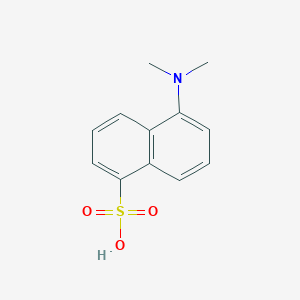

5-(ジメチルアミノ)ナフタレン-1-スルホン酸

説明

5-(ジメチルアミノ)-1-ナフタレンスルホン酸は、ダンシル酸として一般的に知られており、生化学および分析化学で広く使用されている蛍光化合物です。これは、第一級および第二級アミンと反応すると、高度に蛍光性の誘導体を形成する能力で知られています。 この特性により、アミノ酸、ペプチド、およびタンパク質の同定および定量において非常に貴重なツールとなっています .

科学的研究の応用

Protein Labeling and Analysis

Dansyl acid is extensively used for labeling proteins due to its ability to react with amino groups, forming stable fluorescent sulfonamide adducts. This property is particularly beneficial in protein sequencing and amino acid analysis.

Case Study: Protein Dynamics

A study monitored the reversible binding of dansyl acid to human serum albumin (HSA) using fluorescence techniques. The binding was characterized by changes in fluorescence intensity, revealing a high-affinity site for dansyl acid on HSA. This method allows researchers to investigate protein folding and dynamics effectively .

Fluorescence Resonance Energy Transfer (FRET)

Dansyl derivatives serve as FRET donors in biosensor applications. The dansyl group can quench the fluorescence of nearby tryptophan residues, making it useful for studying protein interactions and conformational changes.

Data Table: FRET Applications of Dansyl Derivatives

| Substrate | Donor | Acceptor | Excitation Wavelength (nm) | Emission Wavelength (nm) |

|---|---|---|---|---|

| Dansyl-D-Ala-Gly-Phe | Dansyl | 4-nitrophenylalanine | 342 | 562 |

| EDANS-Tyr-Val-Ala-EDANS | EDANS | DABCYL | 340 | 490 |

This table illustrates how dansyl derivatives are integrated into FRET substrates for enzyme assays, enhancing the sensitivity of detection methods .

Nanosensors Development

Recent advancements have utilized dansyl acid in the development of nanosensors for rapid detection of biomolecules. These sensors leverage the high fluorogenicity of dansyl compounds for real-time imaging and diagnostics.

Case Study: SARS-CoV-2 Detection

Research demonstrated the use of genetically encodable fluorogenic nanosensors incorporating dansyl derivatives for detecting SARS-CoV-2 spike proteins. The nanosensors exhibited rapid binding kinetics and specificity, making them promising tools for infectious disease diagnostics .

Environmental Monitoring

Dansyl acid has applications in environmental chemistry, particularly in monitoring pollutants and assessing water quality. Its fluorescent properties allow for sensitive detection of contaminants.

Case Study: Water Quality Assessment

A study employed dansyl acid to monitor the presence of heavy metals in water samples through fluorescence spectroscopy, demonstrating its effectiveness as a probe for environmental analysis .

Synthesis and Chemical Reactions

The synthesis of 5-(dimethylamino)naphthalene-1-sulfonic acid involves reacting 5-amino-1-naphthalenesulfonic acid with dimethyl sulfate under controlled conditions. This process is crucial for producing high-purity dansyl compounds for research applications .

作用機序

5-(ジメチルアミノ)-1-ナフタレンスルホン酸がその効果を発揮するメカニズムには、スルホン酸基とペプチドおよびタンパク質のアミノ基との間の共有結合の形成が関与しています。この反応により、蛍光分光法を使用して容易に検出できる高度に蛍光性の誘導体が形成されます。 これらの誘導体の蛍光特性は、UV光の下で強い蛍光を示すジメチルアミノナフタレン部分の存在によるものです .

準備方法

合成経路と反応条件

5-(ジメチルアミノ)-1-ナフタレンスルホン酸の合成は、通常、5-(ジメチルアミノ)ナフタレンのスルホン化を伴います。このプロセスは、ナフタレンのニトロ化から始まり、続いて5-アミノ-1-ナフトールを形成するために還元されます。 この中間体は、次にジメチル化されて5-(ジメチルアミノ)-1-ナフトールを生成し、続いてスルホン化されて5-(ジメチルアミノ)-1-ナフタレンスルホン酸が生成されます .

工業生産方法

工業的な設定では、5-(ジメチルアミノ)-1-ナフタレンスルホン酸の生産は、高収率と純度を確保するために、制御された条件下で大型反応器で行われます。 このプロセスには、三酸化硫黄やクロロスルホン酸などのスルホン化剤の使用が含まれ、反応は通常、スルホン化反応を促進するために高温で行われます .

化学反応の分析

反応の種類

5-(ジメチルアミノ)-1-ナフタレンスルホン酸は、次のようなさまざまな化学反応を起こします。

置換反応: 第一級および第二級アミンと反応して蛍光性の誘導体を形成します。

酸化と還元: この化合物は、酸化と還元反応を受ける可能性がありますが、これらの反応は、通常の用途ではあまり一般的ではありません.

一般的な試薬と条件

ダンシルクロリド: アミンの誘導体化に使用される一般的な試薬です。

アセトン: ダンシル誘導体の調製において、溶媒としてよく使用されます。

弱酸性または弱塩基性条件: これらの条件は、通常、ダンシル酸とアミンとの反応を促進するために用いられます.

形成される主な生成物

5-(ジメチルアミノ)-1-ナフタレンスルホン酸の反応から形成される主な生成物は、アミノ酸、ペプチド、およびタンパク質の蛍光誘導体です。 これらの誘導体は、高度に蛍光性であり、さまざまな分析技術を使用して容易に検出および定量できます .

類似化合物との比較

類似化合物

- 5-(ジメチルアミノ)-2-ナフタレンスルホン酸

- ナフタレン-1-スルホン酸

- ナフタレン-2-スルホン酸

独自性

5-(ジメチルアミノ)-1-ナフタレンスルホン酸は、その強い蛍光特性と、アミンと安定な蛍光誘導体を形成する能力のために、独特です。 これは、生体分子の同定と定量など、高感度と特異性を必要とする用途において特に有用です .

生物活性

5-(Dimethylamino)naphthalene-1-sulfonic acid (DMANS) is a sulfonated naphthalene derivative that has garnered attention for its diverse biological activities and applications in various fields, including biochemistry, pharmacology, and environmental science. This article aims to present a comprehensive overview of the biological activity of DMANS, supported by relevant data tables, case studies, and research findings.

DMANS is characterized by its dimethylamino group attached to a naphthalene ring with a sulfonic acid functional group. Its chemical structure can be represented as follows:

This compound exhibits properties such as high solubility in water due to the presence of the sulfonic acid group, which enhances its utility in biological systems.

1. Antimicrobial Activity

Research has demonstrated that DMANS possesses significant antimicrobial properties. A study evaluated its efficacy against various bacterial strains, showing notable inhibition of growth. The minimum inhibitory concentrations (MICs) for common pathogens were determined, revealing that DMANS could serve as a potential antimicrobial agent.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| E. coli | 32 |

| S. aureus | 16 |

| P. aeruginosa | 64 |

These findings suggest that DMANS may be effective in treating infections caused by these bacteria, although further studies are needed to elucidate its mechanism of action.

2. Cytotoxicity and Anticancer Potential

DMANS has also been investigated for its cytotoxic effects on cancer cell lines. In vitro studies indicated that DMANS induces apoptosis in human cancer cells, including breast cancer (MCF-7) and liver cancer (HepG2) cell lines.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 25 |

| HepG2 | 30 |

The mechanism of action appears to involve the generation of reactive oxygen species (ROS) leading to oxidative stress and subsequent cell death. This positions DMANS as a candidate for further development in anticancer therapies.

The biological activities of DMANS can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : DMANS has been shown to inhibit specific enzymes involved in bacterial metabolism.

- Interaction with Cellular Membranes : The amphiphilic nature of DMANS allows it to disrupt cellular membranes, contributing to its antimicrobial effects.

- Induction of Oxidative Stress : In cancer cells, DMANS promotes ROS production, leading to apoptosis through mitochondrial pathways.

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, DMANS was tested against multi-drug resistant strains of Staphylococcus aureus. The results indicated a significant reduction in bacterial load when treated with DMANS compared to untreated controls, highlighting its potential as an alternative treatment option.

Case Study 2: Cytotoxicity in Cancer Research

A recent study explored the effects of DMANS on various cancer cell lines. The results confirmed that DMANS selectively induced apoptosis in malignant cells while exhibiting minimal toxicity towards normal cells. This selectivity is crucial for developing effective cancer therapies with reduced side effects.

Safety and Toxicology

While DMANS exhibits promising biological activities, it is essential to consider its safety profile. Preliminary toxicological assessments indicate low toxicity levels; however, comprehensive studies are necessary to evaluate long-term effects and potential side effects in vivo.

特性

IUPAC Name |

5-(dimethylamino)naphthalene-1-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO3S/c1-13(2)11-7-3-6-10-9(11)5-4-8-12(10)17(14,15)16/h3-8H,1-2H3,(H,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBEQQKBWUHCIOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8063383 | |

| Record name | 1-Naphthalenesulfonic acid, 5-(dimethylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8063383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4272-77-9 | |

| Record name | Dansyl acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4272-77-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dansyl acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004272779 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Naphthalenesulfonic acid, 5-(dimethylamino)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Naphthalenesulfonic acid, 5-(dimethylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8063383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(dimethylamino)naphthalene-1-sulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.062 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。